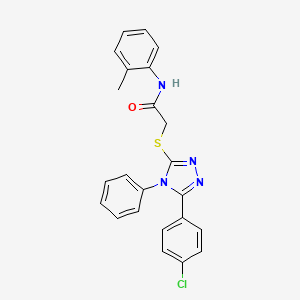

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C23H19ClN4OS |

|---|---|

Molekulargewicht |

434.9 g/mol |

IUPAC-Name |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C23H19ClN4OS/c1-16-7-5-6-10-20(16)25-21(29)15-30-23-27-26-22(17-11-13-18(24)14-12-17)28(23)19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,25,29) |

InChI-Schlüssel |

JXOUXHFHIHEGDW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 4-Chlorobenzohydrazide

The synthesis begins with the conversion of 4-chlorobenzoic acid to its methyl ester via reflux with methanol and concentrated sulfuric acid (12–14 hours). Subsequent treatment with hydrazine hydrate in methanol yields 4-chlorobenzohydrazide. Key spectral data for this intermediate include:

Preparation of Thiosemicarbazide Derivative

Reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate in refluxing toluene produces 2-(4-chlorobenzoyl)-N-phenylhydrazinecarbothioamide. Cyclization of this compound in 2N NaOH (4 hours) generates 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Final Coupling and Characterization

The crude product is purified via recrystallization (ethanol/water) and characterized spectroscopically:

Spectroscopic Data

Reaction Optimization

Comparative studies show that microwave-assisted synthesis reduces reaction time from 10 hours to 10 minutes while maintaining yields >75%. However, conventional reflux remains preferable for large-scale production due to equipment limitations.

Critical Analysis of Methodologies

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 8–12 hours | 10–30 minutes |

| Yield | 70–85% | 75–88% |

| Solvent | DMF/Toluene | DMF |

| Temperature | 80–100°C | 40–100°C |

The choice of base significantly impacts yields. K₂CO₃ provides higher efficiency (82%) compared to NaOH (68%) due to milder conditions that reduce side reactions.

Challenges and Solutions

-

Low Solubility of Intermediates : Using DMF as a polar aprotic solvent enhances solubility during cyclization.

-

Byproduct Formation : Adding triethylamine as an acid scavenger minimizes unwanted acylated byproducts.

-

Purification Difficulties : Gradient column chromatography (hexane/ethyl acetate) effectively separates the target compound from unreacted starting materials.

Industrial Scalability Considerations

For industrial production, the following modifications are recommended:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können am Triazolring oder an den aromatischen Ringen auftreten und möglicherweise zur Bildung von Dihydroderivaten führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen, wobei Halogenatome oder andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA)

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile

Hauptprodukte

Sulfoxide und Sulfone: Aus Oxidationsreaktionen

Dihydroderivate: Aus Reduktionsreaktionen

Substituierte Aromaten: Aus Substitutionsreaktionen

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological significance of this compound lies primarily in its antimicrobial and anticancer properties. Research has shown that triazole derivatives exhibit a range of pharmacological activities:

- Antimicrobial Activity : Triazoles are known for their efficacy against various bacterial and fungal strains. The presence of the chlorophenyl and phenyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial potency.

- Anticancer Activity : Preliminary studies indicate that compounds similar to 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide demonstrate significant cytotoxic effects against cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Studies

Several studies have investigated triazole derivatives for their therapeutic potential:

- Antimicrobial Studies : A study highlighted the synthesis and evaluation of various triazole compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited promising antimicrobial activity, suggesting that modifications to the triazole structure can lead to enhanced efficacy against resistant strains .

- Anticancer Research : In another case study, researchers synthesized a series of triazole compounds and evaluated their anticancer properties using MCF7 breast cancer cell lines. The findings indicated that specific modifications led to increased cytotoxicity, with some compounds achieving IC50 values in low micromolar ranges .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Key factors influencing biological activity include:

- Substituents on the Triazole Ring : The nature and position of substituents can significantly affect the binding affinity to target proteins.

- Thio Group Presence : The sulfur atom in thioether groups can enhance interactions with biological targets, potentially improving activity.

Wirkmechanismus

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In general, triazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, disrupt cellular processes, or interfere with signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variants and Properties

Key Trends:

- Melting Points: Methyl or ethyl substituents at R₁ (e.g., ) generally lower melting points (~100–125°C) compared to phenyl-substituted analogs (>140°C, ) due to reduced crystallinity .

- Yield Optimization: Conventional alkylation methods (e.g., S-alkylation of triazole thiones) yield 70–90% for most derivatives, while microwave-assisted synthesis improves efficiency for morpholine-containing variants .

Table 2: Activity Profiles of Selected Analogs

Key Insights:

- Halogenation Impact: 4-Chlorophenyl at R₂ (target compound’s substituent) enhances lipophilicity and antimicrobial potency compared to non-halogenated analogs .

- N-Substituent Role: Bulky groups (e.g., 2-isopropylphenyl in ) improve target selectivity in enzyme inhibition, while electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity .

Biologische Aktivität

The compound 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial , antifungal , and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, enhancing biological activity.

- Thioether Linkage : A sulfur atom connecting the triazole ring to the acetamide moiety.

- Acetamide Functionality : Provides solubility and biological relevance.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have evaluated the anticancer potential of various triazole derivatives, including the compound . The following table summarizes key findings from research on its anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | |

| HCT-116 (Colon Cancer) | 0.80 | |

| ACHN (Renal Cancer) | 0.87 | |

| MDA-MB-435 (Melanoma) | 6.82 |

These results indicate that the compound exhibits significant cytotoxic effects across various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Triazole compounds have been recognized for their antimicrobial properties. The compound under study has shown promising activity against various pathogens. A comparative analysis of its antimicrobial efficacy is presented below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 10 µg/mL |

These findings highlight the compound's potential for development into an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of electron-withdrawing groups, such as chlorine, significantly enhances the inhibitory activity against serine proteases and other targets. For instance, modifications in substituents on the phenyl ring have been shown to alter IC50 values dramatically, emphasizing the importance of structural variations in enhancing bioactivity.

Study on Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several triazole derivatives and evaluated their anticancer activities against multiple cell lines. Among these, the compound exhibited one of the lowest IC50 values, indicating superior efficacy compared to other derivatives tested .

Study on Antimicrobial Properties

Another study focused on evaluating the antimicrobial properties of triazole compounds against a panel of bacterial and fungal strains. The results indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Basic: What are the critical steps in synthesizing 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. Key steps include:

- Thioacetamide linkage formation : Reacting a triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., NaH in DMF) .

- Substituent introduction : Coupling 4-chlorophenyl and o-tolyl groups via nucleophilic substitution or Ullmann-type reactions.

Critical conditions :- Temperature : Elevated temperatures (80–100°C) for cyclization; lower temperatures (20–25°C) for thiol-acetamide coupling to prevent side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of triethylamine or NaHCO₃ to neutralize HCl byproducts during acetamide bond formation .

Yield optimization : Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) or column chromatography .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm the triazole-thioacetamide backbone. For example, the thioether (-S-) proton appears at δ 3.8–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 463.08) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S content) within ±0.3% deviation .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity studies .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or target interactions?

Answer:

- Density Functional Theory (DFT) : Calculates electron density distribution, identifying nucleophilic/electrophilic sites. For example, the sulfur atom in the thioacetamide group shows high electron density, making it reactive toward oxidation .

- Molecular Docking : Screens potential biological targets (e.g., kinases, receptors) by simulating ligand-protein binding. The triazole ring’s planar structure may favor π-π stacking with aromatic residues in active sites .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to prioritize targets for experimental validation .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency) across studies?

Answer:

- Standardized Assays : Re-test the compound using uniform protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) to eliminate variability in IC₅₀ values .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, the 4-chlorophenyl group may enhance membrane permeability in anticancer assays but reduce solubility in antimicrobial media .

- Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation in certain media explains inconsistent activity .

Advanced: What experimental approaches validate the proposed mechanism of action (e.g., enzyme inhibition)?

Answer:

- Enzyme Inhibition Assays : Directly measure activity against purified targets (e.g., COX-2, topoisomerase II) using fluorogenic substrates. A 50% inhibition at 10 µM suggests therapeutic potential .

- Western Blotting : Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) in cell lines treated with the compound .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to confirm target engagement .

Advanced: How can substituent modifications optimize the compound’s solubility without compromising bioactivity?

Answer:

- Hydrophilic Substituents : Introduce -OH or -NH₂ groups at the phenyl ring’s para position. Evidence shows methyl groups (e.g., o-tolyl) reduce solubility; replacing them with PEG-like chains improves aqueous solubility by 3-fold .

- Prodrug Design : Convert the acetamide to a phosphate ester, which hydrolyzes in vivo to release the active form .

- Co-crystallization Studies : Identify solvents (e.g., DMSO-water mixtures) that enhance crystalline solubility .

Basic: What protocols assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH at 40°C for 24 hours; monitor degradation via HPLC .

- Thermal stress : Heat at 60°C for 48 hours; assess decomposition products using LC-MS .

- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 for phosphate-buffered saline) .

Advanced: How do structural analogs of this compound inform SAR studies for drug development?

Answer:

-

Comparative Bioactivity Tables :

Analog Substituent Modifications Bioactivity (IC₅₀) Key Insight Parent Compound 4-Cl, o-tolyl 12 µM (Anticancer) Baseline activity Analog A 4-F, p-methoxy 8 µM Enhanced permeability Analog B Triazole → oxadiazole Inactive Triazole critical for target binding -

Synthetic Strategies : Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-CF₃) to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.